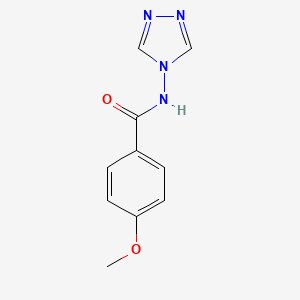

4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is an organic compound with the molecular formula C10H10N4O2. It is characterized by the presence of a methoxy group attached to a benzamide structure, which is further linked to a 1,2,4-triazole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 4-amino-1,2,4-triazole.

Formation of Benzoyl Chloride: 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Nitration and Electrophilic Aromatic Substitution

The methoxy group on the benzamide ring directs electrophilic substitution reactions to the para and ortho positions. During synthesis, nitration of 4-methoxybenzoic acid precursors introduces a nitro group at the 3-position, forming intermediates for subsequent amidation.

| Reaction Type | Reagents/Conditions | Regioselectivity | Product Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to methoxy | Precursor for amide functionalization |

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring participates in nucleophilic substitution due to its electron-deficient nitrogen atoms. For example:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives .

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination with aryl halides forms C–N bonds at triazole positions .

Example Reaction:

4-Methoxy-N-(4H-triazol-4-yl)benzamide+R-XBaseN-substituted triazole derivative

Condensation and Cyclization

The compound undergoes condensation with carbonyl-containing reagents (e.g., aldehydes, ketones) to form heterocyclic fused systems. A documented protocol involves:

-

Cyclocondensation : Reacting with hydrazines or amidines in PEG-400 solvent catalyzed by p-toluenesulfonic acid (PTSA) yields triazolo-pyrimidine or triazolo-pyridine hybrids .

| Substrate | Catalyst | Solvent | Yield | Product Class |

|---|---|---|---|---|

| Aromatic aldehyde | PTSA | PEG-400 | 85–92% | Triazolo-pyrimidines |

Oxidative Functionalization

The triazole ring is susceptible to oxidation, enabling transformations such as:

-

Oxidative Cyclization : Ceric ammonium nitrate (CAN) promotes cyclization with α,β-unsaturated carbonyls, forming fused triazolo-oxazines .

-

Peroxide-Mediated Reactions : tert-Butyl hydroperoxide (TBHP) oxidizes C–H bonds adjacent to the triazole ring .

Mechanistic Insight :

CAN acts as both a Lewis acid and oxidant, facilitating electron transfer and radical intermediates during cyclization .

Hydrolysis of the Amide Bond

The benzamide linkage hydrolyzes under acidic or alkaline conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 4-methoxybenzoic acid and 4-amino-1,2,4-triazole .

-

Enzymatic Cleavage : Lipases or proteases in buffered solutions selectively hydrolyze the amide bond under mild conditions .

Metal-Complexation Reactions

The triazole nitrogen atoms coordinate transition metals (e.g., Ag⁺, Cu²⁺), forming complexes with potential catalytic or bioactive properties. For example:

-

Silver Adducts : Reaction with AgNO₃ in ethanol produces stable Ag(I) complexes, characterized by XRD and NMR .

Stability and Reactivity Trends

科学研究应用

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Specifically, studies have shown that 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can be effective against various bacterial strains:

- Mechanism of Action : The compound interacts with bacterial cell membranes and inhibits key metabolic pathways.

- Efficacy : In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone and levofloxacin .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| E. coli | 5 | Ceftriaxone |

| B. subtilis | 3.12 | Levofloxacin |

| S. aureus | 8 | Amoxicillin |

Antifungal Properties

The 1,2,4-triazole scaffold is well-known for its antifungal activity. Compounds similar to this compound have been evaluated for their efficacy against fungal pathogens:

- Target Pathogens : Common targets include Candida species and Aspergillus species.

- Effectiveness : Studies indicate that triazole derivatives can inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes .

Anticancer Applications

The anticancer potential of this compound has been explored through various studies:

- Cell Lines Tested : Notable evaluations include the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

- Results : Some derivatives exhibited IC50 values ranging from 15.6 to 23.9 µM, indicating promising anticancer activity. These compounds also showed reduced cytotoxic effects on normal cells compared to traditional chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 19.7 | Doxorubicin |

| HCT-116 | 22.6 | Doxorubicin |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects:

作用机制

The mechanism of action of 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as alpha-amylase and alpha-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis[][5].

Apoptosis Induction: In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential.

相似化合物的比较

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the methoxy group.

4-methoxy-N-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with a different triazole isomer.

Uniqueness

4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the methoxy group and the 1,2,4-triazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .

生物活性

4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with hydrazine derivatives to form the triazole ring. Various methods have been explored to optimize yield and purity, including solvent variations and temperature adjustments during synthesis.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties . For instance, triazole derivatives have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected triazole compounds against various pathogens:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 3d (similar structure) | 0.397 | Candida albicans |

| 3b (similar structure) | TBD | Escherichia coli |

The antimicrobial efficacy is often attributed to the ability of triazoles to inhibit specific enzymes involved in cell wall synthesis or metabolic pathways in pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of signaling pathways. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in multicellular spheroid models .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of triazole derivatives for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin .

- Anticancer Screening : In a drug library screening for anticancer agents, several triazole-based compounds were identified as effective in reducing tumor size in vitro. The mechanism involved apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as enzymes and receptors through non-covalent interactions. These interactions disrupt critical biological functions in pathogens or cancer cells.

属性

IUPAC Name |

4-methoxy-N-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-9-4-2-8(3-5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMGWKPGASTCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。